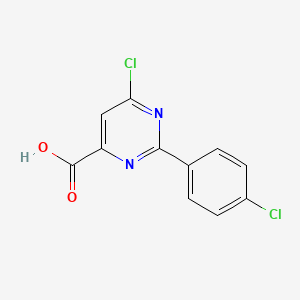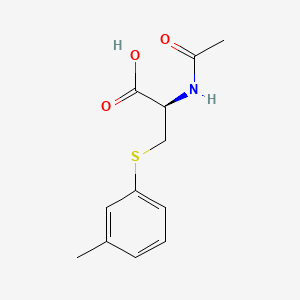![molecular formula C34H36Cl2N6O5 B13442530 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound known for its diverse applications, particularly in scientific research. This compound is extensively used for studying antifungal properties and developing novel drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. This ring is then incorporated into the itraconazole structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality and efficiency. The process may also include purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of antifungal properties and the development of novel drug delivery systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and coatings with antifungal properties.
Mechanism of Action
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another antifungal agent with a similar mechanism of action, but with a different chemical structure.
Ketoconazole: Shares the same triazole ring but differs in its overall structure and spectrum of activity.
Voriconazole: A newer antifungal agent with enhanced activity against a broader range of fungal species.
Uniqueness
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable tool in scientific research. Its ability to inhibit ergosterol synthesis with high specificity sets it apart from other similar compounds .
Properties
Molecular Formula |
C34H36Cl2N6O5 |
|---|---|
Molecular Weight |
679.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(isocyanatomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H36Cl2N6O5/c1-3-24(2)42-33(44)41(22-38-42)28-7-5-26(6-8-28)39-14-16-40(17-15-39)27-9-11-29(12-10-27)45-19-30-20-46-34(47-30,21-37-23-43)31-13-4-25(35)18-32(31)36/h4-13,18,22,24,30H,3,14-17,19-21H2,1-2H3/t24?,30-,34-/m0/s1 |
InChI Key |
FWULWQNHPKVVEM-XUOSIXAYSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



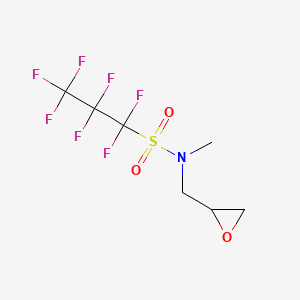
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
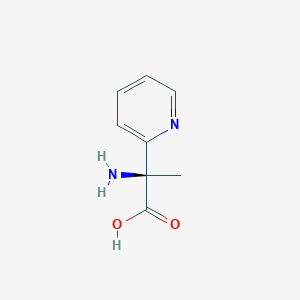
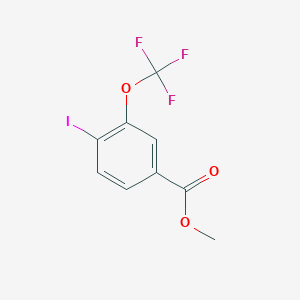
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
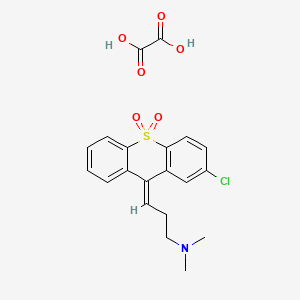
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
